molecular formula C29H18N2O5S B14961862 3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-nitrobenzoate

3-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl 4-nitrobenzoate

Cat. No.: B14961862
M. Wt: 506.5 g/mol
InChI Key: DJPCTDNXHIIIMO-UHFFFAOYSA-N
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Description

3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an indeno-benzothiazepine core fused with a phenyl nitrobenzoate moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include aromatic aldehydes, 1,3-indandione, and various catalysts such as hydrochloric acid and polyphosphoric acid . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate include other indeno-benzothiazepine derivatives and phenyl nitrobenzoate compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of 3-(7-oxo-7,12-dihydro-6H-indeno[2,1-c][1,5]benzothiazepin-6-yl)phenyl 4-nitrobenzoate lies in its specific combination of the indeno-benzothiazepine core with the phenyl nitrobenzoate moiety, which may confer unique properties and applications .

Properties

Molecular Formula

C29H18N2O5S

Molecular Weight

506.5 g/mol

IUPAC Name

[3-(12-oxo-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-11-yl)phenyl] 4-nitrobenzoate

InChI

InChI=1S/C29H18N2O5S/c32-27-22-9-2-1-8-21(22)26-25(27)28(37-24-11-4-3-10-23(24)30-26)18-6-5-7-20(16-18)36-29(33)17-12-14-19(15-13-17)31(34)35/h1-16,28,30H

InChI Key

DJPCTDNXHIIIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC(=CC=C5)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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